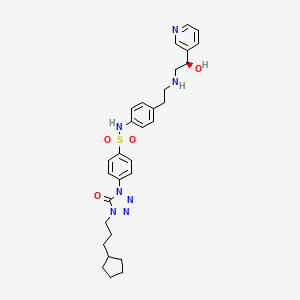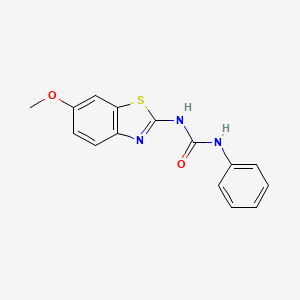
Frentizole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Frentizole a un large éventail d'applications en recherche scientifique, notamment :
Médecine : Les propriétés immunosuppressives de this compound le rendent utile dans le traitement des maladies auto-immunes telles que la polyarthrite rhumatoïde et le lupus érythémateux disséminé.
Mécanisme d'action
This compound exerce ses effets principalement par l'inhibition de la tubuline, une protéine essentielle à la formation des microtubules . En se liant au site de la colchicine sur la tubuline, this compound empêche la polymérisation des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose . Ce mécanisme est similaire à celui d'autres agents antimitotiques, mais la structure unique de this compound lui permet d'éviter certains des effets toxiques associés à ces médicaments .
Mécanisme D'action
Target of Action
Frentizole primarily targets tubulin , a protein that is crucial for the formation of microtubules in cells . Tubulin is one of the main targets of antimitotic agents, which are often used as anticancer drugs .
Mode of Action
This compound interacts with tubulin by binding to it, specifically at the colchicine site . This binding inhibits the formation of microtubules within cells, leading to cell cycle arrest at the G2/M phases . The docking studies suggest that this compound can bind at the colchicine site in different modes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule formation pathway . By inhibiting this pathway, this compound disrupts the normal cell cycle, particularly the transition from the G2 phase to the M phase . This disruption can lead to apoptotic cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . Specifically, it has been found to have antiproliferative activity against HeLa tumor cells . By inhibiting microtubule formation and causing cell cycle arrest, this compound induces apoptotic cell death .
Analyse Biochimique
Biochemical Properties
Frentizole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with tubulin, a protein that is essential for microtubule formation. This compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . Additionally, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting microtubule formation and inducing cell cycle arrest . This inhibition leads to the disruption of cell signaling pathways, such as the mTOR pathway, and affects gene expression and cellular metabolism. In immune cells, this compound suppresses lymphocyte activation and proliferation, contributing to its immunosuppressive properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin and mTOR. By binding to the colchicine site on tubulin, this compound prevents microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the mTOR signaling pathway by binding to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby reducing cell growth and proliferation . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting microtubule formation and mTOR signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits lymphocyte activation and proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the inhibition of nicotinate mononucleotide adenylyltransferase (NadD), an enzyme crucial for NAD metabolism . By interfering with this enzyme, this compound disrupts NAD biosynthesis, affecting cellular energy production and metabolic flux. Additionally, this compound’s interaction with mTOR influences metabolic pathways related to cell growth and proliferation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound’s distribution is influenced by its binding to tubulin and mTOR, leading to its accumulation in areas where these proteins are abundant .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with tubulin and mTOR. This compound is localized to the cytoplasm, where it binds to tubulin and inhibits microtubule formation . Additionally, this compound’s interaction with mTOR leads to its localization within the mTOR signaling complexes, affecting its activity and function . These interactions are crucial for this compound’s therapeutic effects and its ability to modulate cellular processes.
Méthodes De Préparation
Frentizole peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 6-méthoxy-1,3-benzothiazol-2-amine avec l'isocyanate de phényle pour former le produit souhaité . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, sous reflux pendant plusieurs heures. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle, y compris l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Frentizole subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers dérivés oxydés, qui peuvent avoir des activités biologiques différentes.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur la molécule de this compound, ce qui peut modifier son activité.
Substitution : this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent produire une large gamme de dérivés benzothiazolyliques substitués .
Comparaison Avec Des Composés Similaires
Frentizole est similaire à d'autres agents antimitotiques tels que la colchicine et les taxanes, qui ciblent également la tubuline et perturbent la formation des microtubules . This compound est unique par son profil non toxique et sa capacité à éviter les protéines d'efflux de résistance aux médicaments multiples, ce qui est un problème courant avec d'autres médicaments antimitotiques . D'autres composés similaires comprennent :
Colchicine : Un produit naturel qui se lie à la tubuline et inhibe la polymérisation des microtubules.
Taxanes : Une classe de médicaments qui stabilisent les microtubules et empêchent leur désassemblage, conduisant à l'arrêt du cycle cellulaire.
Alcaloides de la Vinca : Des produits naturels qui inhibent la formation de microtubules en se liant à la tubuline.
La structure et les propriétés uniques de this compound en font un candidat prometteur pour des recherches et un développement futurs dans divers domaines scientifiques.
Propriétés
IUPAC Name |
1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBWYQRKOUBPCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046279 | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14730484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26130-02-9 | |
| Record name | Frentizole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Frentizole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRENTIZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


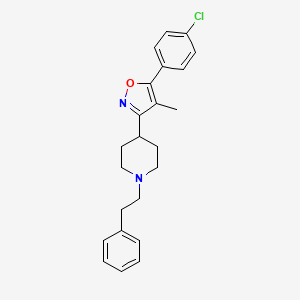
![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)
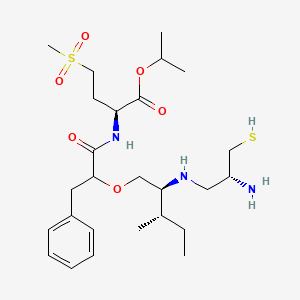
![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
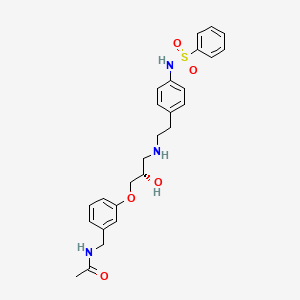
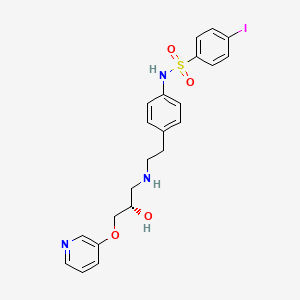

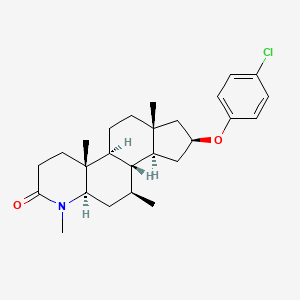
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
![Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-](/img/structure/B1674092.png)
